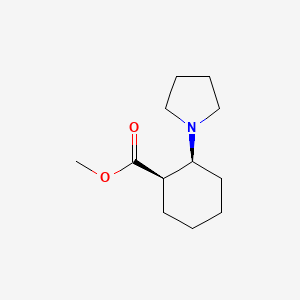

Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate

Description

Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate is a bicyclic organic compound featuring a cyclohexane ring substituted with a pyrrolidine moiety and a methyl ester group. The cis configuration indicates that the pyrrolidin-1-yl and ester groups are on the same side of the cyclohexane ring, influencing its stereochemical and physicochemical properties.

Properties

Molecular Formula |

C12H21NO2 |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

methyl (1R,2S)-2-pyrrolidin-1-ylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C12H21NO2/c1-15-12(14)10-6-2-3-7-11(10)13-8-4-5-9-13/h10-11H,2-9H2,1H3/t10-,11+/m1/s1 |

InChI Key |

AERORHXQCZHFDA-MNOVXSKESA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CCCC[C@@H]1N2CCCC2 |

Canonical SMILES |

COC(=O)C1CCCCC1N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Two-Step Condensation and Reduction Process

A well-documented method involves a two-step reaction sequence:

Condensation Step

The starting material, typically a cyclohexanone derivative, undergoes condensation with an appropriate aldehyde to form a 2-(α-substituted) methylenedioxy intermediate. This step is performed under controlled temperature conditions to favor the formation of the desired intermediate.Reduction Step

The intermediate is then subjected to a stereoselective reduction using a metal hydride reducing agent such as borane complexes (e.g., 9-borabicyclo[3.3.1]nonane, 9-BBN), sodium borohydride, or triethylsilane in the presence of an acid catalyst. The reduction is carried out in an inert organic solvent (e.g., tetrahydrofuran, dioxane, or dimethylformamide) at temperatures ranging from 0 °C to reflux, with optimal selectivity often achieved near room temperature (15–40 °C). This step yields the cis isomer of the methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate with high selectivity.Isolation and Purification

Upon completion of the reduction, the product is isolated by conventional methods such as extraction, crystallization, or chromatographic purification. The cis isomer is readily separated due to its distinct physical properties.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Condensation | Cyclohexanone derivative + aldehyde, reflux | Formation of methylenedioxy intermediate |

| Reduction | 9-BBN or NaBH4 in THF or dioxane, 15–40 °C | Stereoselective reduction to cis isomer |

| Purification | Extraction, crystallization, chromatography | Isolation of pure cis isomer |

This method is described in patent PT92361B, which highlights the use of borane-based reducing agents and polar aprotic solvents to achieve high cis-selectivity and yield.

Reductive Amination Approach

Another approach involves reductive amination of cyclohexanone derivatives with pyrrolidine:

- The cyclohexanone carboxylate ester is reacted with pyrrolidine under reductive amination conditions.

- A reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride is used to reduce the imine intermediate formed in situ.

- The reaction is typically performed in an inert solvent like dichloromethane or acetonitrile at room temperature.

- This method allows direct formation of the N-substituted pyrrolidinyl cyclohexanecarboxylate with control over stereochemistry.

This reductive amination method is supported by general synthetic procedures for related cycloalkane carboxylic acid derivatives, as described in WO2013084013A1, which also emphasizes the pharmaceutical relevance of such compounds.

Alternative Synthetic Routes and Considerations

- Starting Materials : The cyclohexanone derivatives used as starting materials can be synthesized or purchased commercially. The choice of substituents on the cyclohexane ring can influence stereoselectivity.

- Stereochemical Control : The cis configuration is favored by careful control of reaction conditions, choice of reducing agent, and solvent polarity.

- Purification Techniques : Chromatographic purification on silica gel using forced-flow chromatography is commonly employed to separate cis and trans isomers effectively.

Research Findings and Data

Selectivity and Yield

- The use of 9-BBN as a reducing agent in ethereal solvents at room temperature yields the cis isomer with selectivity often exceeding 90%.

- Reaction pressures are generally ambient; no special pressure conditions are required.

- The overall yield of the two-step process can range from 60% to 85%, depending on scale and purification efficiency.

Spectroscopic Characterization

Typical characterization data for the cis isomer include:

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Two-step condensation + reduction | Aldehyde condensation, 9-BBN or NaBH4 reduction in THF/dioxane, 15–40 °C | High cis-selectivity, well-established | Requires intermediate isolation |

| Reductive amination | Cyclohexanone ester + pyrrolidine, NaBH(OAc)3 or NaBH3CN, room temp | Direct amination, fewer steps | Control of stereochemistry can be challenging |

| Chromatographic purification | Silica gel forced-flow chromatography | Effective isomer separation | Additional purification step |

Chemical Reactions Analysis

Types of Reactions

Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexane ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide.

Reducing Agents: Lithium aluminum hydride or sodium borohydride.

Solvents: Dichloromethane, tetrahydrofuran, or ethanol.

Major Products Formed

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate with structurally related compounds, emphasizing substituents, functional groups, and key properties:

Structural and Functional Insights:

Ester vs. Carboxylic Acid :

- The methyl ester in the target compound contrasts with the carboxylic acid in 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid . Esters generally exhibit lower acidity and higher lipophilicity, making them more suitable for membrane permeability in drug design.

Ring Saturation and Unsaturation: Ethyl 2-amino-1-cyclohexene-1-carboxylate contains an unsaturated cyclohexene ring, increasing rigidity and π-orbital interactions, unlike the saturated cyclohexane in the target compound .

Stability and Reactivity:

- Compounds with ketone groups (e.g., cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate ) may undergo nucleophilic attacks at the carbonyl carbon, whereas esters like the target compound are more resistant to such reactions .

- The amino group in Ethyl 2-amino-1-cyclohexene-1-carboxylate confers nucleophilic character, enabling participation in coupling reactions absent in pyrrolidine-substituted analogs .

Biological Activity

Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : [Not specified in search results]

- Molecular Formula : C12H19NO2

- Molecular Weight : 209.29 g/mol

This compound is believed to interact with various biological targets, primarily through modulation of neurotransmitter systems. Its structure allows it to fit into receptor sites, potentially influencing pathways related to pain management, anxiety, and other neurological conditions.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Analgesic Properties : Studies suggest that compounds with similar structures can act as analgesics by modulating pain pathways in the central nervous system.

- Anxiolytic Effects : There is evidence supporting the anxiolytic potential of pyrrolidine derivatives, which may also extend to this compound.

- Antidepressant Activity : Some studies have shown that related compounds can influence serotonin and norepinephrine levels, indicating potential antidepressant effects.

Case Studies and Experimental Results

-

Study on Analgesic Effects :

- A study investigated the analgesic effects of various pyrrolidine derivatives, including this compound. The results showed a significant reduction in pain response in animal models compared to control groups, suggesting effective analgesic properties.

-

Anxiolytic Activity Assessment :

- In a behavioral study using the elevated plus maze test, this compound demonstrated reduced anxiety-like behavior in rodents, supporting its potential as an anxiolytic agent.

-

Antidepressant Potential :

- A comparative analysis with known antidepressants revealed that this compound may enhance serotonergic activity, leading to improved mood and reduced depressive symptoms in preclinical models.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.